molecular formula C12H16ClNO2 B5880752 5-chloro-N,N-diethyl-2-methoxybenzamide

5-chloro-N,N-diethyl-2-methoxybenzamide

Cat. No.: B5880752
M. Wt: 241.71 g/mol
InChI Key: DSTYMFIKZQVOKD-UHFFFAOYSA-N
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Description

5-chloro-N,N-diethyl-2-methoxybenzamide is an organic compound with the molecular formula C12H17ClN2O2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chloro group, a methoxy group, and a diethylamino group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N,N-diethyl-2-methoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N,N-diethyl-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

5-chloro-N,N-diethyl-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N,N-diethyl-2-methoxybenzamide involves its interaction with specific molecular targets. In medicinal applications, it acts on dopamine receptors in the gastrointestinal tract, enhancing motility and providing antiemetic effects. The compound’s structure allows it to bind to these receptors and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N,N-diethyl-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and diethylamino groups makes it particularly effective in its applications compared to other similar compounds.

Properties

IUPAC Name

5-chloro-N,N-diethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-4-14(5-2)12(15)10-8-9(13)6-7-11(10)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYMFIKZQVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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